1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride
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Overview
Description
1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15ClNO It is a cyclobutanol derivative with an aminomethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . The reaction conditions typically involve the use of alkaline media and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dissolution of intermediates in suitable solvents, precipitation of the desired product, and purification through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminomethyl-1-cyclohexanol hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclohexane analogs. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and steric effects are advantageous .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)3-7(9,4-6)5-8;/h9H,3-5,8H2,1-2H3;1H |
InChI Key |
UOBPPMJGXGUIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CN)O)C.Cl |
Origin of Product |
United States |
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